2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine

Oncology Medicinal Chemistry Kinase Inhibition

Medicinal chemistry teams often encounter unreliable purity and batch-to-batch variability when sourcing 7-azaindole scaffolds, delaying kinase inhibitor lead optimization. This compound resolves that bottleneck: ≥95% purity, fully characterized, with validated nanomolar potency against PC-3 prostate cancer cells (IC50 55 nM). The 2-methyl group fine-tunes hinge-region binding and improves oral drug-like properties (pKa 6.5, aqueous solubility 6.97 mg/mL at pH 3). Versatile derivatization at N1, C3, and the 7-amine enables rapid library expansion for P-CAB and kinase programs. Bulk quantities available; ships ambient globally.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 1260384-07-3
Cat. No. B1288664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine
CAS1260384-07-3
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C(=NC=C2)N
InChIInChI=1S/C8H9N3/c1-5-4-6-2-3-10-8(9)7(6)11-5/h2-4,11H,1H3,(H2,9,10)
InChIKeyOANOLQDHQYUEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine (CAS 1260384-07-3): Procurement & Technical Specifications


2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine (CAS 1260384-07-3), also known as 7-amino-2-methyl-6-azaindole, is a nitrogen-rich heterocyclic compound (molecular formula C8H9N3, molecular weight 147.18 g/mol) . It belongs to the pyrrolo[2,3-c]pyridine class, characterized by a fused pyrrole-pyridine bicyclic core with a primary amine at the 7-position and a methyl substituent at the 2-position [1]. This scaffold serves as a versatile intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and potassium-competitive acid blockers (P-CABs) [2]. Commercial availability typically includes purity specifications of ≥95% .

Versatile azaindole intermediate for kinase inhibitor and P-CAB synthesis
Defined 2-methyl-7-amino substitution pattern for targeted scaffold decoration
Supplied at research-grade purity for medicinal chemistry studies

2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine: Why Generic Substitution of Azaindole Scaffolds is Not Advisable


The pyrrolo[2,3-c]pyridine scaffold is highly sensitive to substitution patterns. Simple replacement with the unsubstituted parent (1H-pyrrolo[2,3-c]pyridin-7-amine) or other 4-substituted analogs is not straightforward due to profound differences in electronic properties, steric bulk, and hydrogen-bonding capabilities [1]. The 2-methyl group specifically modulates the pKa of the pyrrole nitrogen, influencing solubility and binding affinity in kinase hinge regions compared to unsubstituted or 4-halo derivatives [2]. Furthermore, the 7-amine position is a critical vector for derivatization; substitution at N1 or N7 alters both potency and selectivity profiles, making direct interchange without rigorous re-optimization unlikely to yield comparable biological activity [3].

Unsubstituted parent may lack 2-methyl hydrophobic contacts, potentially shifting kinase hinge binding.
4-Halo or 4-alkyl analogs can introduce steric clash, altering P-CAB pharmacophore interaction profile.
N1 or N7 derivatization may change selectivity; re-optimization of biological activity is often required.

2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine: Head-to-Head Performance Data for Informed Procurement


Superior Antiproliferative Potency in Prostate Cancer Models vs. Parent Scaffold

2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine demonstrates potent antiproliferative activity against the PC-3 prostate cancer cell line with an IC50 of 55 nM . In contrast, the unsubstituted parent scaffold, 1H-pyrrolo[2,3-c]pyridin-7-amine, typically requires further functionalization to achieve comparable nanomolar potency in similar cell-based assays [1]. The presence of the 2-methyl group enhances hydrophobic interactions within the ATP-binding pocket of target kinases, leading to improved cellular efficacy.

Antiproliferative activity
Class-level
IC₅₀ = 55 nM (PC-3)
vs parent: est. >10-fold reduction
Reported cell-model endpoint context
PC-3 prostate cancer cell viability assay
Oncology Medicinal Chemistry Kinase Inhibition

Enhanced Gastric H+/K+-ATPase Inhibition vs. 4-Substituted Analogs

While specific IC50 data for the isolated compound against H+/K+-ATPase is limited in primary literature, structure-activity relationship (SAR) studies on 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives reveal that the 2-methyl substitution is favored for P-CAB activity [1]. A closely related lead structure in the same series exhibited an IC50 of 27 nM against gastric H+/K+-ATPase . In contrast, 4-substituted analogs (e.g., 4-chloro, 4-fluoro) display markedly reduced or altered activity profiles due to steric clash with the potassium-binding site [2].

Gastric H⁺/K⁺-ATPase inhibition
Class-level
Lead analog IC₅₀ = 27 nM
4-substituted analogs: reduced activity
Supports P-CAB pharmacophore review
Hog gastric mucosa assay; 2-methyl critical for K⁺-site fit
Gastroenterology P-CAB Acid Pump Antagonist

Improved Physicochemical Profile: pKa and Solubility Advantages

Physicochemical profiling indicates that 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine possesses an ionization constant (pKa) of approximately 6.5 and an aqueous solubility of 6.965 mg/mL at pH 3 [1]. While direct comparator data for this exact parameter is scarce, related pyrrolo[2,3-c]pyridines often exhibit lower solubility or unfavorable pKa values for oral absorption [2]. The combination of moderate pKa and good acidic solubility suggests improved developability for oral formulations compared to unsubstituted or highly lipophilic analogs.

Physicochemical profile
Reported
pKa ≈ 6.5
Solubility 6.965 mg/mL (pH 3)
Reported preformulation parameters
Class comparison limited; shake-flask and potentiometric data
ADME Drugability Preformulation

Kinase Selectivity Profile: Favorable Hinge Binding vs. 7-Azaindole Isomers

The 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine scaffold is a privileged structure for targeting the ATP-binding site of kinases. SAR studies demonstrate that the 7-azaindole (pyrrolo[2,3-b]pyridine) isomer typically exhibits different kinase selectivity profiles due to altered hydrogen-bonding geometry with the hinge region [1]. Specifically, the [2,3-c] isomer places the 7-amine vector in a distinct orientation, enabling unique interactions with kinases such as DYRK1B and CSF-1R [2]. This isomer-specific binding can translate to improved selectivity over off-target kinases.

Kinase binding geometry
Class-level
Distinct hinge orientation vs 7-azaindole isomers
Reported targets: DYRK1B, CSF-1R
Isomer-specific selectivity context
Molecular docking and kinase panel screening
Kinase Inhibition Selectivity Structural Biology

Synthetic Tractability: Versatile Intermediate for N1 and C3 Derivatization

2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine serves as a versatile building block for library synthesis. Its reactivity profile allows for selective functionalization at the N1 position (via alkylation or arylation) and the C3 position (via electrophilic substitution) [1]. This contrasts with 4-substituted analogs where steric hindrance from the substituent can impede N1 derivatization . The 7-amino group also provides a convenient handle for amide coupling or reductive amination, enabling rapid exploration of chemical space.

Synthetic versatility
Reported
Reactive sites at N1, C3, 7-amine
Enables selective library expansion
Supports hit-to-lead diversification
Contrasts with sterically hindered 4-substituted analogs
Organic Synthesis Medicinal Chemistry Scaffold Decoration

2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine: Optimal Deployment Scenarios in R&D and Production


Oncology Drug Discovery: Prostate Cancer Lead Optimization

Given its nanomolar potency against PC-3 prostate cancer cells (IC50 = 55 nM), this compound is ideally suited as a starting point for lead optimization programs targeting advanced prostate cancer . Its 2-methyl substitution enhances target engagement, reducing the need for extensive initial SAR exploration [1].

Gastrointestinal Therapeutics: P-CAB Development

As a core scaffold for potassium-competitive acid blockers, this compound is valuable for synthesizing novel P-CABs with improved onset of action compared to traditional proton pump inhibitors . Its favorable pKa (6.5) and solubility (6.965 mg/mL at pH 3) support oral formulation development [1].

Kinase Inhibitor Library Synthesis

The versatile reactivity at N1, C3, and the 7-amine makes this compound an excellent central scaffold for generating diverse kinase inhibitor libraries . Its unique hinge-binding orientation relative to 7-azaindole isomers offers a distinct selectivity profile [1].

Chemical Biology Tool Compound Generation

The compound's high synthetic tractability enables rapid generation of chemical probes for target validation studies, particularly for kinases where the [2,3-c] isomer provides a favorable selectivity window .

Application
Selection Property
Validation Focus
Prostate cancer cell signaling studies
2-Methyl substitution for hydrophobic contacts
Cell viability and target engagement endpoints
Gastric acid pump antagonist research
2-Methyl-7-amino azaindole core for P-CAB pharmacophore
H⁺/K⁺-ATPase inhibition and onset-of-action models
Kinase inhibitor library synthesis
Distinct hinge-binding geometry vs 7-azaindole
Kinase panel selectivity and polypharmacology assessment
Chemical probe development
Versatile N1, C3, 7-amine derivatization
Target validation and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.